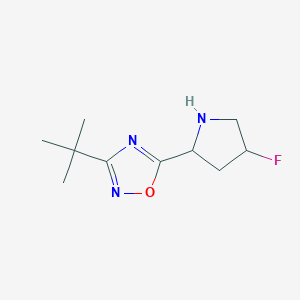

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN3O/c1-10(2,3)9-13-8(15-14-9)7-4-6(11)5-12-7/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZJPZRTGSKSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CC(CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

Step 1: Preparation of Amidoxime Intermediate

The amidoxime is prepared from the corresponding nitrile by reaction with hydroxylamine hydrochloride under basic conditions.Step 2: Cyclization with Acyl Chloride

The amidoxime intermediate is reacted with a suitable acyl chloride bearing the tert-butyl substituent. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, sometimes with catalysts like TBAF, at temperatures around 80 °C.Step 3: Introduction of the 4-Fluoropyrrolidin-2-yl Moiety

The 4-fluoropyrrolidin-2-yl substituent can be introduced either via the acyl chloride precursor or by subsequent functional group transformations on the oxadiazole ring.

Use of Activated Carboxylic Acids or Esters

Amidoximes can be cyclized with activated esters or carboxylic acids using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P. This method offers excellent yields (up to 97%) and mild reaction conditions.

For example, the amidoxime derived from 4-fluoropyrrolidine nitrile could be reacted with tert-butyl-substituted carboxylic acid derivatives.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Yield Range (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, Acyl chloride, TEA or pyridine, 80 °C | 87–97 | 0.5–6 h | High yield, mild conditions, catalyst improves yield |

| Amidoxime + Activated Ester/Acid | Amidoxime, EDC/DCC/CDI/T3P, RT to 80 °C | 35–93 | 12 h (reflux) | Catalyst-free, aqueous or organic solvents possible |

| Microwave-Assisted Cyclization | Hydrazide, Acid chloride, HMPA, microwave heating | Good to excellent | Minutes to hours | Fast, no acid catalyst, easy work-up |

| Pd-Catalyzed Oxidative Annulation | Hydrazides, Isocyanides, Pd(OAc)2, toluene, 80 °C, O2 | Moderate to good | Hours | Novel method, allows 2-substituted oxadiazoles |

Research Findings and Notes

The tert-butyl group provides steric bulk and lipophilicity, which can influence the biological activity and stability of the oxadiazole compound.

The 4-fluoropyrrolidin-2-yl substituent introduces fluorine, which is known to affect metabolic stability and bioavailability in pharmaceuticals and agrochemicals.

The 1,2,4-oxadiazole ring is a recognized pharmacophore with applications in drug discovery and pesticide development due to its hydrolytic and metabolic stability.

The choice of synthetic route depends on the availability of starting materials, desired yield, and scalability. Microwave-assisted and coupling reagent-mediated cyclizations are preferred for rapid and high-yield synthesis.

Summary Table of Preparation Methods for this compound

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Amidoxime formation | Nitrile + Hydroxylamine hydrochloride | Formation of amidoxime intermediate |

| Cyclization | Amidoxime + tert-butyl acyl chloride + base (TEA/pyridine) | Formation of 1,2,4-oxadiazole ring |

| Substituent introduction | Use of 4-fluoropyrrolidine derivatives as starting materials or post-cyclization modification | Incorporation of fluoropyrrolidine moiety |

| Alternative activation | Amidoxime + activated ester/acid + coupling reagents (EDC, DCC, T3P) | Efficient cyclization under mild conditions |

| Microwave-assisted synthesis | Hydrazide + acid chloride, microwave, HMPA | Rapid synthesis with good yields |

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of fluorine-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its ability to modulate biological pathways. Its structure suggests it may act on specific receptors or enzymes involved in various diseases.

Neuropharmacology

Research indicates that 3-(tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole may have applications in treating neurological disorders. The pyrrolidine moiety could enhance its interaction with neurotransmitter receptors, potentially leading to developments in treatments for conditions like anxiety or depression.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains makes it a candidate for further investigation into new antimicrobial agents.

Material Science

The unique properties of the oxadiazole ring system lend themselves to applications in material science, particularly in the development of organic electronic materials and sensors.

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacological Effects | Demonstrated potential anxiolytic effects in animal models, indicating modulation of GABAergic pathways. |

| Study 2 | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Material Science Applications | Evaluated as a precursor for synthesizing conductive polymers with enhanced electrical properties. |

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Notes

- Direct biological data for the target compound are lacking; comparisons are based on structural analogs and established SAR trends.

- Fluorine’s role in enhancing metabolic stability and binding affinity is a critical hypothesis requiring experimental validation.

- confirms the synthetic feasibility of fluoropyrrolidine-containing oxadiazoles, supporting further optimization .

Biological Activity

3-(Tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a fluoropyrrolidine moiety , and an oxadiazole ring , which contribute to its unique biological properties. Its molecular formula is , and it has a molecular weight of 249.71 g/mol.

The mechanism of action of this compound involves interactions with specific biological targets such as enzymes and receptors. The oxadiazole ring enhances the compound's stability and bioavailability, while the fluoropyrrolidine moiety may improve binding affinity to target sites .

1. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole core exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of oxadiazoles demonstrate potent antibacterial activity against various strains of bacteria. One study highlighted that certain oxadiazole derivatives were more effective than standard antibiotics like ampicillin against Pseudomonas aeruginosa and Staphylococcus aureus .

- Antifungal Activity : Compounds similar to this compound have also been tested for antifungal properties, showing efficacy against common fungal pathogens .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | P. aeruginosa, S. aureus | |

| Oxadiazole Derivative | Antifungal | Candida albicans |

2. Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests a promising avenue for developing new anti-inflammatory drugs.

3. Antitumor Properties

Recent studies have explored the antitumor effects of oxadiazole compounds. For example:

- A study demonstrated that specific oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Another investigation into the structure-activity relationship (SAR) of oxadiazoles revealed that modifications in the side chains significantly influenced their anticancer efficacy .

Case Studies

- Antimicrobial Efficacy : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives with varying substituents and tested them against Mycobacterium bovis BCG. The most active compounds showed significant inhibition in both active and dormant states of the bacteria .

- Anti-tubercular Activity : Parikh et al. (2020) reported on substituted 1,2,4-oxadiazoles demonstrating potent anti-tuberculosis activity against Mycobacterium tuberculosis. The best-performing compound had an IC50 value indicating high efficacy against resistant strains .

Q & A

Basic Research: How can researchers optimize the synthesis of 3-(tert-butyl)-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole to improve regioselectivity?

Methodological Answer:

The synthesis of 1,2,4-oxadiazoles typically involves a [3+2] cycloaddition between nitrile oxides and amidoximes. To enhance regioselectivity:

- Precursor Preparation: Start with tert-butyl-substituted amidoximes (e.g., tert-butylamidoxime) and 4-fluoropyrrolidine-2-carbonitrile. Ensure nitrile precursors are anhydrous to avoid side reactions.

- Cyclization Conditions: Use dichloromethane or THF as solvents with catalytic triethylamine at 0–5°C to minimize thermal decomposition .

- Fluorination Strategy: Introduce fluorine via nucleophilic substitution (e.g., KF in DMF) on pyrrolidine precursors before cyclization to retain stereochemical integrity .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the desired regioisomer .

Basic Research: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify tert-butyl protons as a singlet at δ ~1.3 ppm. The fluoropyrrolidine ring shows complex splitting (e.g., δ 3.5–5.0 ppm for protons adjacent to fluorine) .

- ¹³C NMR: Look for oxadiazole carbons at δ 160–170 ppm and tert-butyl carbons at δ 28–30 ppm. Fluorine coupling (³JCF) splits pyrrolidine carbons into doublets .

- IR Spectroscopy: Confirm oxadiazole C=N stretching at ~1600 cm⁻¹ and C-F stretching at 1100–1200 cm⁻¹ .

- Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺) with a mass error <2 ppm. Fragmentation patterns should include loss of tert-butyl (Δm/z = 57) .

Advanced Research: How can researchers resolve contradictions in NMR data for stereoisomers of fluoropyrrolidine-containing oxadiazoles?

Methodological Answer:

Stereochemical discrepancies arise from fluorine-induced diastereomerism:

- Variable Temperature NMR (VT-NMR): Perform experiments at −40°C to slow ring inversion and resolve overlapping peaks .

- Chiral Derivatization: Use Mosher’s acid chloride to convert enantiomers into diastereomeric esters, enabling separation and assignment via ¹H NMR .

- X-ray Crystallography: If crystals are obtainable, resolve absolute configuration. For example, tert-butyl groups often stabilize crystal packing, aiding diffraction .

Advanced Research: What computational methods predict the biological activity of 1,2,4-oxadiazoles with fluorinated substituents?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize fluorine’s electrostatic contributions to binding .

- QSAR Modeling: Train models on datasets (e.g., IC₅₀ values from fluorinated oxadiazoles) to correlate substituent electronegativity with activity. Fluorine’s Hammett σₚ value (σₚ = 0.06) can fine-tune predictions .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess fluorine’s impact on ligand-receptor stability .

Advanced Research: How does fluorination of the pyrrolidine ring influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability: Fluorine reduces CYP450-mediated oxidation. Assess using liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .

- Membrane Permeability: Perform parallel artificial membrane permeability assays (PAMPA). Fluorine’s lipophilicity (logP reduction by ~0.5) may enhance blood-brain barrier penetration .

- Solubility: Measure equilibrium solubility in PBS (pH 7.4). Fluorine’s electron-withdrawing effect can increase aqueous solubility by ~20% compared to non-fluorinated analogs .

Basic Research: What synthetic routes avoid side reactions during tert-butyl group incorporation?

Methodological Answer:

- Protection Strategies: Use Boc (tert-butoxycarbonyl) groups early in synthesis. Deprotect with TFA in dichloromethane post-cyclization to avoid tert-butyl cleavage .

- Steric Hindrance Mitigation: Employ bulky bases (e.g., DIPEA) during SN2 reactions to prevent elimination byproducts .

- Monitoring Reaction Progress: Use TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) to detect tert-butyl degradation products (e.g., olefins) .

Advanced Research: How can researchers validate conflicting bioactivity data across studies?

Methodological Answer:

- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293) and ATP concentrations (e.g., 10 μM) to minimize variability .

- Counter-Screening: Test compounds against off-target receptors (e.g., GPCRs) to rule out nonspecific binding .

- Meta-Analysis: Aggregate data from fluorinated oxadiazoles (n ≥ 20) using Bayesian statistics to identify outliers and adjust for batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.